REACTION_CXSMILES
|
[S:1]1[C:5]([C:6](O)=[O:7])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.S(Cl)([Cl:15])=O>>[S:1]1[C:5]([C:6]([Cl:15])=[O:7])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)O)C=CC=C2
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
excess thionyl chloride was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)Cl)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |